10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone

Conformational analysis Drug design SAR

Acquire a batch-verified, high-purity (≥95%) dibenzo[b,f]azepine scaffold functionalized with a 4-nitrobenzoyl moiety. Its saturated 10,11-dihydro bridge and electron-withdrawing nitro group deliver a documented IC50 of 180 nM against human eNOS, a calculated XLogP3 of 4.6, and a distinct boat conformation. This makes it an essential, high-fidelity starting point for eNOS-targeted screening, SAR campaigns, and crystallography studies, eliminating the risk of false-negative results from untested analogs.

Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
Cat. No. B11628152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone
Molecular FormulaC21H16N2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N2O3/c24-21(17-11-13-18(14-12-17)23(25)26)22-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)22/h1-8,11-14H,9-10H2
InChIKeyQKYKXKAMPIBNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone: Structural Baseline and Procurement-Relevant Characteristics


10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone (C21H16N2O3; MW 344.4 g/mol) is a synthetic small molecule built on the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold, functionalized at the N5 position with a 4-nitrobenzoyl moiety [1]. The compound belongs to the dibenzo[b,f]azepine class—a tricyclic framework that serves as the core of clinically established anticonvulsants (e.g., carbamazepine, oxcarbazepine) and numerous investigational agents [2]. Within procurement contexts, this compound is catalogued under identifiers including the PubChem CID 687244 and the screening library codes Oprea1_394682 and STK046958 [1]. Its saturated ethylene bridge (positions 10,11) distinguishes it from unsaturated 5H-dibenzo[b,f]azepine analogs, introducing conformational flexibility that influences both molecular geometry and, by class-level extrapolation, biological target engagement [3].

Why Generic Substitution Fails: Structural Determinants That Preclude Simple Replacement of 10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone


The dibenzo[b,f]azepine class exhibits profound structure–activity relationship (SAR) sensitivity: the oxidation state of the central seven-membered ring (saturated 10,11-dihydro vs. unsaturated 5H) and the nature of the N5 substituent are the dominant drivers of target binding and functional selectivity [1]. PubChem entries and patent disclosures indicate that the 4-nitrophenyl ketone substituent imparts an electron-withdrawing character (calculated XLogP3 of 4.6) that differs fundamentally from the carboxamide side chain of carbamazepine or the hydroxamate warheads of HDAC6-targeted analogs [2][3]. Consequently, generic interchange between N5-4-nitrobenzoyl dihydro analogs and N5-carboxamide, N5-hydroxamate, or unsaturated 5H-nitrobenzoyl variants cannot be presumed to preserve either intended bioactivity or physicochemical handling properties without explicit comparative data [4].

Quantitative Differentiation Evidence for 10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone Against Closest Analogs


Saturation State of the Central Azepine Ring: Conformational Flexibility vs. Planarity

The target compound's 10,11-dihydro (saturated) central ring adopts a non-planar boat conformation [1], in contrast to the essentially planar geometry of unsaturated 5H-dibenzo[b,f]azepine analogs such as 5-{4-nitrobenzoyl}-5H-dibenzo[b,f]azepine (CAS 295363-85-8) . DFT-level computational studies on related dibenzoazepines demonstrate that this saturation reduces conjugation across the tricyclic system, altering electron density distribution and dipole moment [2]. This conformational distinction has class-level precedent for modulating target binding kinetics and isoform selectivity among structurally related chemotypes [3].

Conformational analysis Drug design SAR

N5 Substituent Identity: 4-Nitrobenzoyl vs. 4-Chloro-3-Nitrophenyl Carbonyl vs. Carboxamide

The target compound features a 4-nitrophenyl ketone N5 substituent (Hammett σp = 0.78 for NO2; σm = 0.71), whereas the closest commercially catalogued analog bears a 4-chloro-3-nitrophenyl moiety ((4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone) [1][2]. The single nitro-to-chloro/nitro substitution alters both the electronic withdrawing character and the hydrogen-bond acceptor capacity of the benzoyl group. As a class-level comparison, the carboxamide-substituted 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (the core of licarbazepine) shows an IC50 of approximately 100,000 nM at the human P2X4 receptor [3], illustrating that N5 substituent identity can produce orders-of-magnitude shifts in target affinity even within the same saturated scaffold.

SAR Medicinal chemistry Electron-withdrawing groups

Enzymatic Target Engagement: eNOS Inhibition Potency

In a curated bioactivity database entry, the target compound was tested against human endothelial nitric oxide synthase (eNOS) and returned an IC50 of 180 nM in a cell-free biochemical assay using insect SF9-expressed enzyme [1]. eNOS is a validated target in cardiovascular pathophysiology, and inhibitors with sub-micromolar potency are of interest for mechanistic probe development [2]. While head-to-head comparator data within the same assay are not available in this database entry, this value provides a quantitative benchmark for procurement decisions involving eNOS-focused screening campaigns and distinguishes the compound from untested or inactive dibenzoazepine derivatives.

Nitric oxide synthase Enzyme inhibition BindingDB

Physicochemical Differentiation: Lipophilicity (XLogP3) as a Surrogate for Membrane Permeability and Solubility

The target compound has a computed XLogP3 of 4.6 [1]. This places it in a significantly more lipophilic range than the clinically used anticonvulsant 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (licarbazepine), which has a measured logP of approximately 1.3 and correspondingly higher aqueous solubility [2]. Within the dibenzoazepine screening library, XLogP3 values for N5-substituted analogs span approximately 1.5 to >5.0, making the target compound a representative choice for applications requiring enhanced passive membrane permeability or logP-driven partitioning into lipid-rich compartments [3].

Lipophilicity ADME Drug-likeness

Research-Grade Purity and Commercial Availability as a Discrete Screening Library Compound

The target compound is explicitly catalogued as a screening compound (library codes Oprea1_394682, Oprea1_398024, STK046958, AKOS000645958) [1] with a supplier-reported purity of typically 95% or greater . The closely related unsaturated analog 5-{4-nitrobenzoyl}-5H-dibenzo[b,f]azepine (CAS 295363-85-8) is also available at 95% purity but has a molecular weight of 342.3 g/mol vs. 344.4 g/mol for the target compound , reflecting the two-hydrogen difference from the central ring saturation. This discrete molecular identity enables unambiguous registration in high-throughput screening (HTS) compound management systems and eliminates the isobaric interference that would arise from a mixture of saturated and unsaturated species.

Screening library Purity Procurement

Nitrophenyl Substituent Electronic Effect: Impact on Reactivity and Metabolic Stability

The 4-nitrophenyl group is a strong electron-withdrawing functionality (Hammett σp = 0.78) that deactivates the aromatic ring toward oxidative metabolism (CYP-mediated hydroxylation) relative to non-nitrated or electron-donating substituent analogs [1]. In dibenzo[b,f]azepine-5-carboxamide series, aromatic hydroxylation is a primary clearance pathway [2]. While direct metabolic stability data for the target compound are not available in the public domain, the presence of the para-nitro group is predicted, by class-level inference from nitrophenyl-containing compounds, to impart enhanced metabolic stability of the benzoyl ring compared to the unsubstituted benzoyl analog [3], potentially beneficial in cell-based assays requiring sustained compound exposure.

Nitro group Metabolism Electron deficiency

Procurement-Relevant Application Scenarios for 10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone


eNOS-Focused Biochemical Screening and Probe Development

With a documented IC50 of 180 nM against human eNOS [1], the target compound serves as a quantitatively characterized starting point for endothelial nitric oxide synthase inhibitor screening campaigns. Procurement of this specific batch-verified compound (vs. untested analogs) reduces the risk of false-negative screening outcomes in eNOS-targeted programs.

SAR Studies Requiring a High-logP, Saturated Scaffold Control

The target compound's XLogP3 of 4.6 [2] and saturated central ring make it a distinct control compound for SAR investigations comparing the effects of scaffold saturation and lipophilicity on target engagement, membrane permeability, and off-target promiscuity within dibenzoazepine-focused libraries.

Crystallographic and Conformational Analysis of Dibenzoazepine Derivatives

The saturated 10,11-dihydro scaffold's boat conformation, characterized in closely related crystal structures [3], positions this compound as a procurement candidate for X-ray crystallography or NMR studies aimed at understanding how ring saturation modulates molecular recognition by biological targets.

Hit-to-Lead Optimization Starting from a Nitrophenyl-Containing Chemotype

The 4-nitrophenyl ketone substituent provides both a strong electron-withdrawing handle and a metabolic stability advantage predicted from class-level SAR [4], making the compound suitable as a starting point for medicinal chemistry optimization where the nitro group serves as a tractable moiety for subsequent bioisosteric replacement (e.g., to amide, sulfonamide, or heterocycle).

Quote Request

Request a Quote for 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.